molecular formula C8H10O4 B1589012 2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester CAS No. 130224-95-2

2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester

Cat. No. B1589012
M. Wt: 170.16 g/mol
InChI Key: ZROFAXCQYPKWCY-UHFFFAOYSA-N
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Description

“2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester” is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.2057 . It is also known by other names such as Methacrylic acid, tetrahydrofurfuryl ester; Sartomer SR 203; SR 203; Tetrahydrofurfuryl methacrylate; Ageflex THFMA . This compound is a bioactive moiety that finds remarkable application in combating diverse ailments such as neoplastic conditions and inflammatory disorders .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C9H14O3/c1-7(2)9(10)12-6-8-4-3-5-11-8/h8H,1,3-6H2,2H3 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 170.2057 . More detailed physical and chemical properties were not found in the web search results.

Scientific Research Applications

Diels−Alder Reactions

5-Amino-2-furancarboxylic acid methyl ester engages in Diels−Alder cycloadditions, producing polysubstituted anilines through high regioselectivity. This reaction mechanism leverages electron-withdrawing groups, with subsequent dehydration processes enhancing the yield of the target compounds. Such chemical transformations underscore the molecule's utility in synthesizing complex aniline derivatives, critical in medicinal chemistry and material science (Padwa et al., 1997).

Synthesis and Reactions with Aniline and Phenols

2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester demonstrates versatility in reactions with aniline, o-phenylenediamine, and o-aminophenol, leading to novel compounds. This reactivity is crucial for creating a range of fluorinated aromatic compounds, which are significant in developing pharmaceuticals and agrochemicals due to their unique biological activities (Pimenova et al., 2003).

Birch Reduction for Heterocyclic Carboxylic Acids

The Birch reduction method applied to 3-furoic acid, isolated as a methyl ester, highlights a pathway for synthesizing 5-alkoxytetrahydro-3-furoate esters. This method is fundamental in organic synthesis, providing a straightforward approach to reduce aromatic systems into more reactive and versatile intermediates for further chemical transformations (Kinoshita et al., 1975).

Antimicrobial Activity of Derivatives

3-(Furan-2-yl)propenoic acids and their esters react with arenes to produce 3-aryl-3-(furan-2-yl)propenoic acid derivatives. These compounds exhibit promising antimicrobial activity against pathogens such as Candida albicans, Escherichia coli, and Staphylococcus aureus. This property is particularly relevant for the development of new antimicrobial agents to combat resistant microbial strains (Kalyaev et al., 2022).

Polybenzoxazine Synthesis

Phloretic acid is explored as a renewable building block for benzoxazine ring formation, a significant advancement in the field of polymer chemistry. The study demonstrates how renewable phenolic compounds can enhance the reactivity of molecules toward the synthesis of bio-based benzoxazines, offering a sustainable alternative to conventional phenol-based systems (Trejo-Machin et al., 2017).

properties

IUPAC Name

(5-oxooxolan-3-yl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-5(2)8(10)12-6-3-7(9)11-4-6/h6H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROFAXCQYPKWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464673
Record name beta-methacryloyloxy-gamma-butyrolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester

CAS RN

130224-95-2
Record name Tetrahydro-5-oxo-3-furanyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130224-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-methacryloyloxy-gamma-butyrolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester
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Synthesis routes and methods I

Procedure details

In a glass flask equipped with a stirrer, two dropping funnels, a thermometer and a Dimroth condenser, β-hydroxy-γ-butyrolactone (91.1 g, 0.875 mol) having a purity of 98% obtained by repeating the process of Example 1 and 500 ml of dry dichloromethane were charged, and then triethylamine (117.5 g, 1.16 mol) was charged in one dropping funnel and methacrylic acid chloride (112 g, 1.071 mol) was charged in another dropping funnel. The atmosphere in the glass flask was replaced by nitrogen and then cooled to −60 to −70° C. in a dry ice-acetone bath. While stirring in the glass flask, triethylamine and methacrylic acid chloride were added dropwise with adjusting so that the amount of triethylamine becomes small excess to that of methacrylic acid chloride. After the completion of the dropwise addition, stirring was continued for 3 hours. To the reaction solution, 300 ml of water was added and a small amount of Celite was added, followed by filtration. The filtrate was washed three times with 300 ml of water using a separatory funnel and dried by adding 80 g of magnesium sulfate and, after filtering, the filtrate was concentrated to obtain 175 g of crude β-methacryloyloxy-γ-butyrolactone. This β-methacryloyloxy-γ-butyrolactone was purified by silica gel column chromatography to obtain β-methacryloyloxy-γ-butyrolactone (106.3 g, 0.625 mol).
Quantity
91.1 g
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500 mL
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117.5 g
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112 g
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300 mL
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Synthesis routes and methods II

Procedure details

In a 20 mL Schlenk flask, 2.0 g of crude β-methacryloyloxymethyl-β-propiolactone was put, and dissolved in 8.0 g of toluene. Further, 54 μL of diethyl ether complex of boron trifluoride was added thereto, and the resulting mixture was warmed to 30° C. and stirred. After the mixture was stirred for 2 hours, the resulting reaction mixture was washed with a 10% sodium hydrogen carbonate aqueous solution and saturated brine, and dried over magnesium sulfate. After separation by filtration, the solvent was distilled off using an evaporator to give 1.1 g of crude β-methacryloyloxy-γ-butyrolactone represented by formula (10). FIG. 3 shows an NMR measurement chart.
Name
β-methacryloyloxymethyl-β-propiolactone
Quantity
2 g
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reactant
Reaction Step One
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0 (± 1) mol
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8 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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